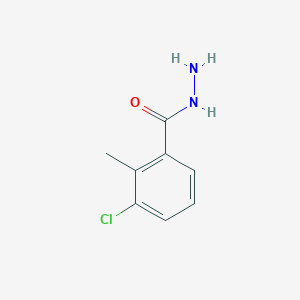

3-Chloro-2-methylbenzohydrazide

Descripción

3-Chloro-2-methylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with chlorine and methyl groups at the 3- and 2-positions, respectively. It serves as a key intermediate in synthesizing hydrazone derivatives, which are pivotal in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities. The compound is typically synthesized via condensation reactions between 3-chloro-2-methylbenzoic acid hydrazide and aromatic aldehydes under acidic conditions (e.g., acetic acid in ethanol) . Structural confirmation is achieved through spectroscopic methods (IR, NMR, mass spectrometry) and X-ray crystallography, revealing planar geometries and intermolecular hydrogen bonding networks that influence its physical and chemical properties .

Propiedades

IUPAC Name |

3-chloro-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANCHLRZCJQZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylbenzohydrazide typically involves the reaction of 3-chloro-2-methylbenzoic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production methods for 3-Chloro-2-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzohydrazides .

Aplicaciones Científicas De Investigación

3-Chloro-2-methylbenzohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical compound with various biological activities.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Substituted Benzylidene Derivatives

Hydrazones derived from 3-Chloro-2-methylbenzohydrazide are compared with structurally analogous compounds featuring varied substituents:

Key Observations :

- Electron-withdrawing substituents (e.g., Cl, Br) enhance hydrogen bonding and crystallinity, as seen in the 13.8° dihedral angle and chain formation along the c-axis in 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide .

- Bulky substituents (e.g., pentadecyl in ) may reduce solubility but improve lipid membrane interaction, though biological data are lacking.

- Coordination with metals (e.g., vanadium in ) introduces insulin-mimetic properties, a unique feature absent in simpler hydrazones.

Heterocyclic Analogues

Comparison with heterocyclic hydrazides highlights the role of ring systems in modulating activity:

Substituent Effects on Physical Properties

- Melting Points: 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide: Forms colorless needles with moderate mp . 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine: High mp (313–315°C dec.) due to SO₂ groups and hydrogen bonding .

- Solubility : Hydroxy and methoxy substituents (e.g., in : 5-Chloro-2-hydroxy-3-methylbenzaldehyde) improve aqueous solubility, whereas alkyl chains (e.g., pentadecyl in ) enhance lipid solubility.

Key Observations :

- Yields for hydrazone formation vary widely (51–92%), influenced by steric hindrance and electronic effects of substituents.

- Metal complexes (e.g., vanadium) require specialized conditions but introduce unique bioactivities .

Actividad Biológica

3-Chloro-2-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

3-Chloro-2-methylbenzohydrazide is a hydrazone derivative characterized by the presence of a chloro group and a methyl group on the benzene ring. Its chemical structure can be represented as follows:

This compound has been studied for its various biological effects, particularly its potential as an antimicrobial agent.

Antimicrobial Activity

Antifungal Properties

Recent studies have highlighted the antifungal activity of hydrazone derivatives, including 3-Chloro-2-methylbenzohydrazide. Research indicates that such compounds can inhibit fungal growth effectively. For instance, a study examining various hydrazone derivatives found that certain modifications led to enhanced antifungal activity against Candida neoformans and Aspergillus fumigatus .

Mechanism of Action

The mechanism by which 3-Chloro-2-methylbenzohydrazide exerts its antifungal effects is believed to involve the inhibition of specific biosynthetic pathways in fungi, particularly those related to glucosylceramide synthesis. This selectivity for fungal cells over mammalian cells suggests a potential therapeutic window for treatment .

Toxicological Studies

Toxicological assessments have been crucial in understanding the safety profile of 3-Chloro-2-methylbenzohydrazide. In experimental models, it has been shown that this compound can induce cytotoxic effects at higher concentrations, leading to necrosis in liver and kidney tissues .

Table 1: Toxicological Effects Observed in Animal Models

| Dose (mg/kg) | Observed Effect | Organ Affected |

|---|---|---|

| 300 | Focal necrosis with inflammation | Liver |

| 500 | Degeneration of cortical tubules | Kidney |

| 1250 | Severe necrosis | Liver and Kidney |

This table summarizes findings from studies where varying doses were administered to Fischer 344/N rats and B6C3F1 mice .

Case Studies

One notable case involved the evaluation of the compound's efficacy in treating fungal infections in murine models. In these studies, mice treated with 3-Chloro-2-methylbenzohydrazide exhibited improved survival rates compared to untreated controls when infected with C. neoformans . This suggests that the compound not only possesses antifungal properties but also has potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.